molecular formula C5H11ClF3NO B1426308 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride CAS No. 1354958-86-3

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride

Cat. No. B1426308
M. Wt: 193.59 g/mol
InChI Key: CFVFWSUBSVIRIR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various studies due to its unique properties.

Scientific Research Applications

  • Synthesis of Perfluorochemicals for Blood Substitutes :

    • A study by Ono et al. (1985) in the "Journal of Fluorine Chemistry" explored the electrochemical fluorination of partly fluorinated compounds, including 2-methoxy-1,1,1-trifluoro-2-(F-methyl) octane. This process resulted in perfluorinated ethers, indicating potential applications in the synthesis of perfluorochemicals for blood substitutes (Ono et al., 1985).
  • Reactions with Amines and Alcohols :

    • Furin et al. (2000) investigated the reaction between 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene and secondary amines. This study, published in the "Journal of Fluorine Chemistry," revealed the formation of perfluoro-2-propoxy-3(1H′)-ethoxy-2″-alkoxypropanes, indicating the compound's reactivity and potential for chemical synthesis (Furin et al., 2000).
  • Characteristic Conformations of Derivatives :

    • Ichikawa et al. (2015) in "Molecules" analyzed the conformations of 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide derivatives, highlighting the structural and conformational aspects of similar compounds. This research contributes to the understanding of molecular structures in chemical synthesis (Ichikawa et al., 2015).
  • Catalytic Amination Studies :

    • The catalytic amination of 1-methoxy-2-propanol over silica supported nickel was studied by Bassili and Baiker (1990) in "Applied Catalysis." This research demonstrates the potential of the compound in catalysis, particularly in producing 2-amino-1-methoxypropane with high selectivity (Bassili & Baiker, 1990).
  • Inactivation of Bovine Plasma Amine Oxidase :

    • Kim and Lee (2017) reported in "Bioorganic Chemistry" the inactivation of bovine plasma amine oxidase by compounds including 1,1,1-trifluoro-2-hydroxy-3-aminopropane. This study suggests potential biomedical applications, particularly in enzymatic studies (Kim & Lee, 2017).

properties

IUPAC Name

1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(9,3-10-2)5(6,7)8;/h3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVFWSUBSVIRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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